Cas no 2034389-36-9 (2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone)

2,3-Dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone is a synthetic organic compound featuring a dihydroindole core linked to a pyridine moiety via a ketone bridge, with an oxolane (tetrahydrofuran) ether substituent. This structure suggests potential utility in pharmaceutical or agrochemical applications due to its heterocyclic diversity and functional group versatility. The presence of both nitrogen and oxygen heteroatoms enhances its binding affinity in biological systems, making it a candidate for further exploration in drug discovery. Its synthetic route may offer scalability, while the oxolane ether group could improve solubility and bioavailability. Further studies are required to fully characterize its physicochemical properties and biological activity.
2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone structure
2034389-36-9 structure
商品名:2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
CAS番号:2034389-36-9
MF:C18H18N2O3
メガワット:310.347124576569
CID:5551178

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone 化学的及び物理的性質

名前と識別子

    • 2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
    • インチ: 1S/C18H18N2O3/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)23-15-8-10-22-12-15/h1-6,11,15H,7-10,12H2
    • InChIKey: FGLYAPSCVGOUKR-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2=C(C=CC=C2)CC1)(C1=CC=C(OC2CCOC2)N=C1)=O

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6475-0153-10mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F6475-0153-20μmol
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F6475-0153-25mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F6475-0153-5μmol
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6475-0153-5mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
5mg
$69.0 2023-07-05
Life Chemicals
F6475-0153-20mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F6475-0153-2μmol
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6475-0153-15mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F6475-0153-1mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F6475-0153-50mg
1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole
2034389-36-9 90%+
50mg
$160.0 2023-07-05

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone 関連文献

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanoneに関する追加情報

Comprehensive Overview of 2,3-Dihydroindol-1-yl-[6-(Oxolan-3-yloxy)Pyridin-3-yl]Methanone (CAS No. 2034389-36-9)

The compound 2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone (CAS No. 2034389-36-9) is a structurally intricate molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique scaffold combines a dihydroindole moiety with a pyridine ring linked via a methanone bridge, further functionalized with an oxolan-3-yloxy group. This hybrid architecture positions it as a promising candidate for targeting diverse biological pathways, particularly in the context of kinase inhibition and GPCR modulation.

Recent trends in pharmaceutical research highlight a growing demand for heterocyclic compounds with improved bioavailability and selectivity. The presence of both nitrogen-containing heterocycles (pyridine and dihydroindole) in this molecule aligns with these objectives, as evidenced by its potential applications in central nervous system (CNS) disorders and inflammatory diseases. Computational studies suggest that the oxolan-3-yloxy side chain may enhance solubility, addressing a common challenge in small-molecule drug development.

From a synthetic perspective, 2034389-36-9 exemplifies modern strategies in fragment-based drug design. The convergent synthesis typically involves palladium-catalyzed cross-coupling reactions to assemble the pyridinyl-dihydroindole core, followed by selective etherification to introduce the tetrahydrofuran derivative. Such methodologies are frequently discussed in forums focusing on green chemistry and atom economy, reflecting industry efforts to minimize environmental impact.

Analytical characterization of this compound employs advanced techniques like LC-MS and NMR spectroscopy, with particular emphasis on confirming the stereochemistry of the oxolan-3-yloxy substituent. Researchers investigating structure-activity relationships (SAR) often modify this segment to optimize target engagement, making it a hotspot for patent filings. Notably, derivatives of 2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone have appeared in recent publications exploring allosteric modulators for neurodegenerative conditions.

The pharmacological profile of CAS 2034389-36-9 intersects with several trending topics in precision medicine. Its potential as a multi-target-directed ligand (MTDL) resonates with current approaches to complex diseases like Alzheimer's, where simultaneous modulation of amyloid-beta and tau pathways is sought. Additionally, its logP and polar surface area values suggest favorable blood-brain barrier penetration, a property highly searched in neuropharmacology databases.

In material science applications, the π-conjugated system of this molecule has been studied for organic electronics, particularly in the context of charge-transport materials. The electron-rich pyridine and dihydroindole units contribute to interesting optoelectronic properties, aligning with renewable energy research trends. This dual applicability in life sciences and advanced materials underscores the compound's versatility.

Regulatory considerations for 2034389-36-9 emphasize its classification as a non-hazardous research chemical under standard handling protocols. Safety data sheets recommend standard laboratory precautions, with no reported ecotoxicological risks at typical experimental scales. This profile makes it accessible for academic and industrial labs exploring high-throughput screening platforms.

Future directions for this compound family may involve PROTAC technology integration or development as covalent inhibitors, both areas experiencing exponential growth in literature citations. The scaffold's modularity allows for strategic incorporation of click chemistry handles or bioconjugation tags, addressing another frequent search query among chemical biologists.

As the pharmaceutical industry shifts toward AI-driven drug discovery, molecules like 2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone serve as valuable case studies for machine learning models predicting ADMET properties. Its balanced molecular weight and rotatable bond count exemplify "drug-like" parameters often queried in cheminformatics platforms.

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